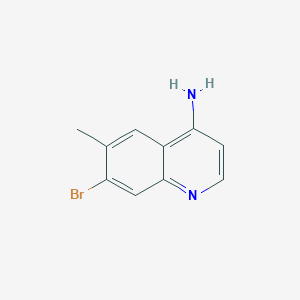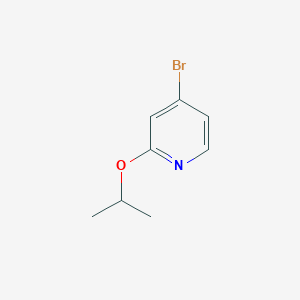![molecular formula C6H4BrN3 B1520207 3-Bromo-1H-pyrazolo[4,3-b]pyridine CAS No. 633328-33-3](/img/structure/B1520207.png)
3-Bromo-1H-pyrazolo[4,3-b]pyridine
Overview
Description
3-Bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound that has been studied for its potential use in medicinal chemistry . It is a light yellow solid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. One approach involves scaffold hopping and computer-aided drug design . Another method involves the condensation of aminopyrazoles with 1,2-diketones in refluxing acetic acid .Molecular Structure Analysis
The molecular structure of this compound is complex and has been studied using various techniques .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied extensively. For instance, it has been used in the synthesis of TRK inhibitors . Other reactions include the nucleophilic displacement of SMe in OKDTA by the C (5) primary amine or C (4) of the pyrazole followed by cyclization to generate the annulated pyridine ring .Scientific Research Applications
Synthesis and Biomedical Applications
3-Bromo-1H-pyrazolo[4,3-b]pyridine is part of the broader family of pyrazolo[3,4-b]pyridines, which have diverse biomedical applications. These compounds exhibit two tautomeric forms and have been extensively studied, with over 300,000 variations described in literature, including patents. They have versatile applications in the biomedical field, emphasizing the importance of understanding the diversity of substituents in these compounds for tailored biomedical applications (Donaire-Arias et al., 2022).
Synthesis of Polyheterocyclic Ring Systems
This compound serves as a precursor in the synthesis of new polyheterocyclic ring systems. These systems have potential applications in various fields, including the development of new materials and pharmaceutical compounds. The versatility in the reactions of this compound with different reagents demonstrates its significance in organic synthesis and drug discovery (Abdel‐Latif et al., 2019).
Antibacterial and Antioxidant Properties
Compounds synthesized from this compound have shown significant antibacterial and antioxidant properties. This suggests its potential as a starting material for developing new drugs with antibacterial and antioxidant capabilities, which is crucial in combating various infectious diseases and oxidative stress-related conditions (Variya et al., 2019).
Kinase-Focused Library Development
This compound derivatives have been used in developing kinase-focused libraries, highlighting their potential in drug discovery, especially for cancer treatment. The arrangement of hydrogen bond donor and acceptor groups in these compounds makes them suitable for ATP competitive binding to kinase enzymes, a crucial target in cancer therapy (Smyth et al., 2010).
Development of Novel Chemical Structures
The structural diversity achievable with this compound is remarkable, enabling the synthesis of various novel chemical structures. These new structures have potential applications in materials science and pharmaceuticals, underscoring the compound's versatility in organic chemistry and drug development (Yakovenko et al., 2020).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[4,3-b]pyridine is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with TRKs, inhibiting their activity . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways . This compound inhibits this process, thereby preventing the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound disrupts these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
It is known that the compound has good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which could impact its metabolism and hence, its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and differentiation . This is due to its inhibitory effect on TRKs and the subsequent disruption of the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
properties
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDNKFXWUFUOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671930 | |
| Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
633328-33-3 | |
| Record name | 3-Bromo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Tributyl[6-(tetrahydropyran-4-yloxy)pyrid-2-yl]stannane](/img/structure/B1520144.png)
![4-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1520145.png)